N,N'-propane-1,2-diylbis(2-oxo-2H-chromene-3-carboxamide)
Overview
Description
N,N’-propane-1,2-diylbis(2-oxo-2H-chromene-3-carboxamide) is a synthetic compound belonging to the class of coumarin derivatives Coumarins are well-known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-propane-1,2-diylbis(2-oxo-2H-chromene-3-carboxamide) typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with propane-1,2-diamine. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N,N’-propane-1,2-diylbis(2-oxo-2H-chromene-3-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce different substituents onto the coumarin ring, altering its properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of coumarin analogues with different substituents.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Industry: Its fluorescent properties have been investigated for use in sensors and imaging applications.
Mechanism of Action
The mechanism of action of N,N’-propane-1,2-diylbis(2-oxo-2H-chromene-3-carboxamide) involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibition of pancreatic lipase is achieved through competitive binding at the enzyme’s active site, preventing the breakdown of dietary fats . Molecular docking studies have shown that the compound interacts with key amino acids in the enzyme’s active site, stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
Coumarin-3-carboxamide derivatives: These compounds share a similar core structure and have been studied for their biological activities, including anticancer and antibacterial properties.
Coumarinyl chalcones: These hybrid molecules combine coumarin and chalcone moieties and have shown antioxidant and other biological activities.
Uniqueness
N,N’-propane-1,2-diylbis(2-oxo-2H-chromene-3-carboxamide) stands out due to its unique structure, which combines two coumarin moieties linked by a propane-1,2-diyl bridge
Properties
IUPAC Name |
2-oxo-N-[2-[(2-oxochromene-3-carbonyl)amino]propyl]chromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6/c1-13(25-21(27)17-11-15-7-3-5-9-19(15)31-23(17)29)12-24-20(26)16-10-14-6-2-4-8-18(14)30-22(16)28/h2-11,13H,12H2,1H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDRXTQWGHTJPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2OC1=O)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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